

Diethyl phenylmalonate in flavor and fragrance industry applications

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Compound of Interest		
Compound Name:	Diethyl phenylmalonate	
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Application Notes and Protocols: Diethyl Phenylmalonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Diethyl Phenylmalonate**, focusing on its synthesis, and potential, though not widely documented, relevance to the flavor and fragrance industry. While primarily recognized as a key intermediate in pharmaceutical synthesis, its classification as a malonic ester suggests potential, albeit underexplored, applications in the creation of aromatic compounds.

Physicochemical Properties and Sensory Profile

Diethyl Phenylmalonate is a colorless to light yellow oily liquid.[1] Its primary documented role is in organic synthesis, particularly as a precursor to barbiturates like phenobarbital.[2][3] Unlike its simpler analog, diethyl malonate, which is noted for its sweet, fruity, and apple-like aroma, the flavor and fragrance profile of **diethyl phenylmalonate** is not well-documented in the provided literature.[4][5][6][7][8] Its application in the flavor and fragrance industry is therefore more likely as a chemical intermediate rather than a direct flavoring or fragrance agent.

A summary of its key physicochemical properties is presented in Table 1.



Table 1: Physicochemical Properties of **Diethyl Phenylmalonate**

Property	Value	Reference
Molecular Formula	C13H16O4	[1]
Molar Mass	236.26 g/mol	[1]
Appearance	Colorless to light yellow transparent oily liquid	[1]
Density	1.095 g/mL at 25 °C	[9]
Melting Point	16 °C	[9]
Boiling Point	170-172 °C at 14 mmHg	[9]
Refractive Index	n20/D 1.491	[9]
Solubility	Immiscible in water	[1]

Synthesis Protocols

The synthesis of **diethyl phenylmalonate** is well-documented, with several methods available. The choice of method may depend on the desired yield, purity, and available starting materials.

Synthesis via Claisen Condensation and Decarbonylation

A common laboratory-scale synthesis involves the Claisen condensation of ethyl phenylacetate with diethyl oxalate, followed by decarbonylation.[2][10]

Experimental Protocol:

- Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 23 g of sodium in 500 cc of absolute ethanol.[11]
- Reaction with Diethyl Oxalate: Cool the sodium ethoxide solution to 60°C and add 146 g of diethyl oxalate with vigorous stirring.[11]



- Addition of Ethyl Phenylacetate: Immediately follow with the addition of 175 g of ethyl phenylacetate.[11]
- Isolation of the Sodium Derivative: Allow the resulting paste of the sodium derivative to cool
 to room temperature and stir with 800 cc of dry ether. Collect the solid by suction and wash
 with dry ether.[11]
- Liberation of Phenyloxaloacetic Ester: Treat the sodium salt with a dilute solution of sulfuric acid (29 cc of concentrated H₂SO₄ in 500 cc of water) to liberate the phenyloxaloacetic ester. [11]
- Extraction and Drying: Separate the oil and extract the aqueous layer with ether. Combine the organic layers and dry over anhydrous sodium sulfate.[11]
- Decarbonylation: Heat the residual oil in a modified Claisen flask under a pressure of about 15 mm. Gradually raise the temperature to 175°C and maintain until the evolution of carbon monoxide ceases.[11]
- Purification: Distill the resulting diethyl phenylmalonate at reduced pressure. The fraction boiling at 158–162°C/10 mm is collected.[11]

Synthesis via Arylation of Diethyl Malonate

More modern methods involve the direct arylation of diethyl malonate using a palladium catalyst.[12]

Experimental Protocol:

- Catalyst and Base Preparation: In a screw-capped vial, add Pd(dba)₂ (0.010 mmol),
 DTBNpP (0.020 mmol), and NaH (1.2 mmol) under an inert atmosphere.[12]
- Addition of Reagents: To the vial, add toluene (1.0 mL), aryl bromide (1.0 mmol, e.g., bromobenzene), and diethyl malonate (1.2 mmol).[12]
- Reaction: Stir the reaction mixture at 70°C for 24 hours.[12]
- Workup and Purification: Filter the crude reaction mixture through a plug of Celite and concentrate in vacuo. Purify the resulting residue by column chromatography on silica gel to



yield diethyl phenylmalonate.[12]

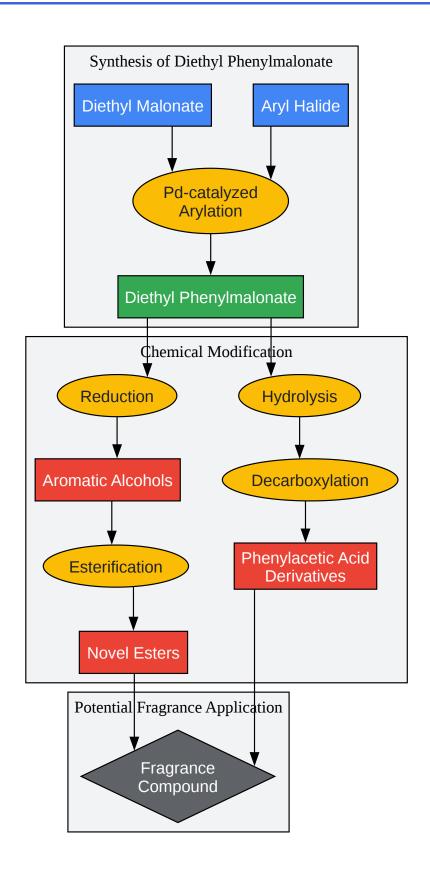
Potential Applications in the Flavor and Fragrance Industry

While direct applications are not prominent, the chemical structure of **diethyl phenylmalonate** lends itself to being a precursor for various aromatic compounds. The phenyl group provides a foundational aromatic character, and the malonic ester moiety allows for further chemical modifications.

Logical Workflow for Potential Fragrance Synthesis:

The following diagram illustrates a logical workflow where **diethyl phenylmalonate** could be used as an intermediate in the synthesis of more complex aromatic molecules for potential use in the fragrance industry.





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Caption: Potential synthetic pathways for fragrance compounds from **diethyl phenylmalonate**.



This workflow highlights how **diethyl phenylmalonate** can be chemically transformed into various classes of compounds, such as phenylacetic acid derivatives, aromatic alcohols, and novel esters, which are classes of molecules often found in fragrance compositions.

Conclusion

Diethyl phenylmalonate is a versatile chemical intermediate with well-established synthetic protocols. While its primary application lies within the pharmaceutical industry, its chemical nature suggests it as a plausible, though currently underutilized, precursor for the synthesis of novel aromatic compounds for the flavor and fragrance sector. Further research into the sensory properties of its derivatives could unveil new applications in this field. Researchers and professionals are encouraged to explore the synthetic possibilities offered by this compound in the quest for new and innovative aromatic molecules.

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